

Application Note: B-Pentasaccharide as a Standard for Quantitative N-Glycan Analysis

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Compound of Interest

Compound Name: *B-Pentasaccharide*

Cat. No.: *B12078443*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Protein glycosylation is a critical post-translational modification that significantly impacts the safety and efficacy of biotherapeutic proteins, such as monoclonal antibodies (mAbs).[1] Glycan structures can influence protein stability, bioactivity, and immunogenicity.[1] [2] Consequently, regulatory bodies require detailed characterization and consistent monitoring of glycosylation patterns throughout the drug development and manufacturing process. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection is a powerful and widely adopted method for profiling released N-glycans.[3][4] The use of well-characterized glycan standards is essential for reliable peak identification, system suitability testing, and achieving accurate quantification.

This document describes the application of a core N-glycan pentasaccharide as an external standard for the analysis of N-glycans released from glycoproteins. This pentasaccharide, composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues (Man3GlcNAc2), represents the fundamental core structure of most N-glycans and serves as an excellent reference for chromatographic profiling.

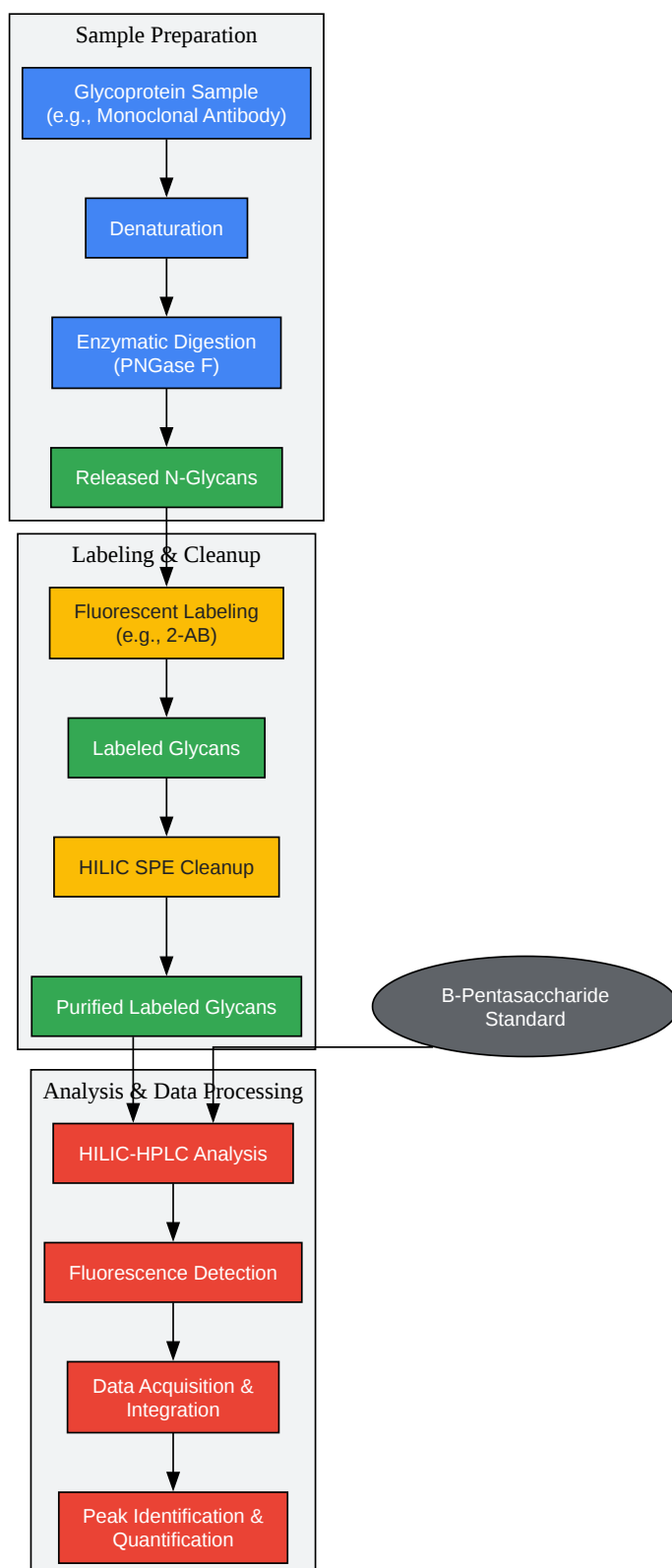
Application: Quality Control of Monoclonal Antibody Glycosylation This protocol outlines the use of a **B-Pentasaccharide** standard in a typical workflow for analyzing the N-glycan profile of a therapeutic monoclonal antibody. The standard is used to:

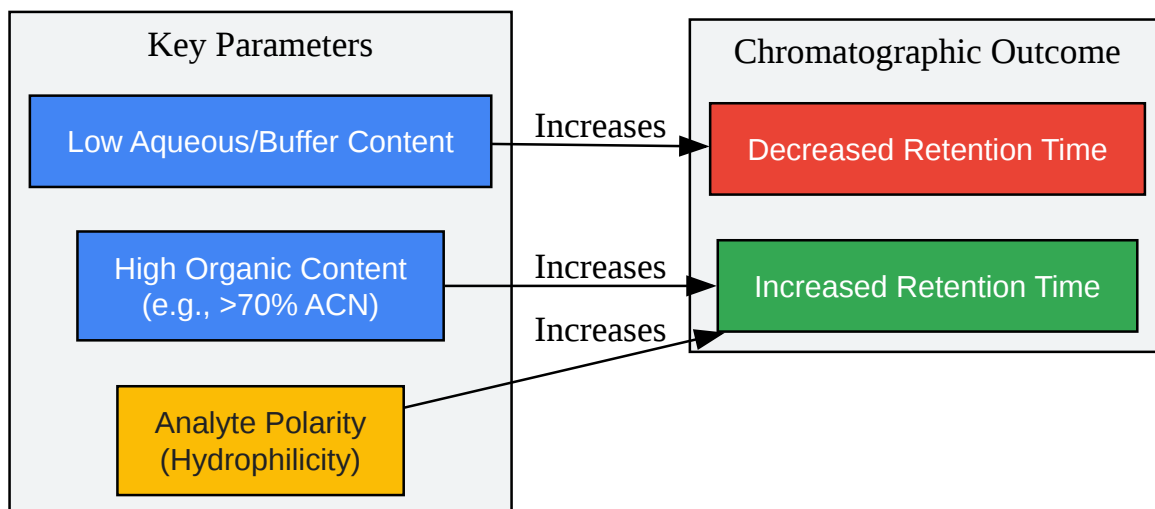
- Confirm system suitability and performance.

- Normalize retention times for consistent peak identification across different runs and systems.
- Serve as a reference for relative quantification of different glycoforms.

Experimental Workflow and Protocols

The overall workflow involves the enzymatic release of N-glycans from the glycoprotein, fluorescent labeling of the released glycans, purification, and subsequent analysis by HILIC-HPLC.





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References

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- 3. Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
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